4-[3-(Cyclopropylmethoxy)phenoxy]piperidine
Overview
Description
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is an organic compound that features a piperidine ring substituted with a phenoxy group, which in turn is substituted with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate, followed by further alkylation and oxidation steps to introduce the cyclopropylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific pathway chosen. For example, oxidation of the phenoxy group can lead to the formation of quinones, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenoxy-substituted compounds. Examples include:
- 4-(3-Methoxyphenoxy)-piperidine
- 4-(3-Ethoxyphenoxy)-piperidine
Uniqueness
The uniqueness of 4-[3-(Cyclopropylmethoxy)phenoxy]piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Biological Activity
4-[3-(Cyclopropylmethoxy)phenoxy]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a phenoxy group that contains a cyclopropylmethoxy moiety. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which could be relevant in cancer treatment. For instance, similar compounds have been noted for their ability to inhibit c-Src kinase, an important target in oncology due to its role in cell proliferation and survival .
- Receptor Modulation : The compound may interact with various receptors, modulating their activity. This is particularly relevant for receptors involved in neurotransmission and cellular signaling pathways .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound. For example:
- c-Src Inhibition : Inhibitory assays demonstrated that derivatives of this compound could effectively inhibit c-Src activity, leading to reduced cell proliferation in cancer cell lines. The IC50 values for related compounds were found to range from 1 to 100 µM, indicating significant potency .
- Cell Viability Assays : In vitro studies using MTS assays showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability across various cancer cell lines, including breast and lung cancer models .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 5 | Breast Cancer |
Compound B | 20 | Lung Cancer |
Compound C | 15 | Colon Cancer |
Neuroprotective Effects
Emerging research also suggests potential neuroprotective properties for this compound:
- Neurite Outgrowth : Studies examining the neurotropic effects of structurally similar compounds indicated stimulation of neurite outgrowth at concentrations that did not induce toxicity . This suggests a possible application in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound is characterized by:
- Selectivity : Preliminary data indicate selectivity towards certain receptor subtypes, which could minimize side effects typically associated with less selective agents.
- Safety Profile : Toxicity studies have shown promising safety profiles at therapeutic doses, though further investigation is necessary to fully understand the long-term implications of its use .
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)phenoxy]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(17-11-12-4-5-12)10-15(3-1)18-13-6-8-16-9-7-13/h1-3,10,12-13,16H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILWEWJJSMPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)OC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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